Methyl 2-amino-4-fluorobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-fluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXULAKDLPCWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Methyl 2 Amino 4 Fluorobutanoate
Reactivity of the Fluoroalkyl Moiety
The presence of a fluorine atom on the alkyl chain significantly influences the molecule's electronic properties and reactivity. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to the fluoroalkyl group.
Nucleophilic substitution is a fundamental class of reactions where a nucleophile replaces a leaving group. byjus.com In the case of Methyl 2-amino-4-fluorobutanoate, the fluorine atom is attached to the C4 carbon. While the carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by a nucleophile, the fluoride (B91410) ion is a very poor leaving group due to its high basicity. byjus.comksu.edu.sa
Direct nucleophilic substitution of the fluorine atom is challenging and generally does not occur under standard conditions. The reactivity in nucleophilic substitution reactions is highly dependent on the nature of the alkyl group, the nucleophile, the leaving group, and the solvent. ksu.edu.sa For a substitution reaction to be successful, the leaving group must be a weaker base than the incoming nucleophile. byjus.com Because fluoride is a strong base, its displacement requires harsh conditions or specific activation methods not commonly employed in standard organic synthesis. While substitution reactions on fluorinated compounds are known, they are not a typical reaction pathway for this molecule under mild conditions. evitachem.comcymitquimica.com
Reactions Involving the Amino Group
The primary amino group is a key site of reactivity, functioning as a potent nucleophile and a base. Its reactions are central to the use of this compound in peptide synthesis and other derivatizations.
In many synthetic applications, particularly peptide synthesis, the nucleophilicity of the amino group must be temporarily suppressed to prevent unwanted side reactions. masterorganicchemistry.com This is achieved by converting the amine into a less reactive functional group, a process known as protection. Carbamates are among the most common and useful protecting groups for amines. masterorganicchemistry.com The choice of protecting group is critical, as it must be stable to the subsequent reaction conditions and easily removable without affecting other parts of the molecule. masterorganicchemistry.com
Common strategies for the protection of the amino group of this compound are summarized in the table below.
Table 1: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Reagent for Protection | Abbreviation | Conditions for Deprotection (Cleavage) |
|---|---|---|---|
| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.commasterorganicchemistry.com |
| Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Cbz | Catalytic hydrogenation (e.g., H₂ over Pd-C) masterorganicchemistry.commasterorganicchemistry.com |
The Boc group is cleaved under acidic conditions, while the Cbz group is removed by hydrogenation, and the Fmoc group is cleaved with a mild base, providing orthogonal protection strategies that are fundamental to complex syntheses. masterorganicchemistry.comorganic-chemistry.org
The primary amine of this compound can act as a nucleophile, reacting with activated carboxylic acids or their derivatives to form an amide bond. researchgate.net This reaction is the cornerstone of peptide synthesis. uantwerpen.bebachem.com In a typical peptide coupling, the carboxylic acid of one amino acid is "activated" by a coupling reagent, making it more electrophilic and susceptible to attack by the amino group of another amino acid. bachem.com
The process involves two key components:
Carboxylic Acid Activation : The carboxyl group is converted into a more reactive species, such as an active ester or an acid anhydride. researchgate.net
Nucleophilic Attack : The amino group of this compound attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond. libretexts.org
Numerous coupling reagents have been developed to facilitate this reaction efficiently and minimize side reactions, especially racemization. bachem.comrsc.org
Table 2: Selected Reagents for Peptide Coupling
| Reagent Class | Example Reagent | Description |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Promotes dehydration to form an active O-acylisourea intermediate. Often used with additives like HOBt to prevent side reactions. |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® | Highly efficient reagents that form active esters. PyBOP is a safer alternative to BOP. bachem.com |
Reactions of the Ester Group
The methyl ester is another key functional group that can undergo nucleophilic acyl substitution. libretexts.org The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles.
Key reactions involving the ester group include:
Hydrolysis : Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, (2S)-2-amino-4-fluorobutanoic acid. evitachem.com Basic hydrolysis (saponification) is typically irreversible as the resulting carboxylate anion is deprotonated.
Aminolysis : The ester can react with an amine to form an amide. researchgate.net This reaction is generally slower than hydrolysis and often requires heating or catalysis. For example, DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) has been shown to catalyze the aminolysis of methyl esters. researchgate.net
Reduction : The ester can be reduced to the corresponding primary alcohol, (2S)-2-amino-4-fluorobutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. evitachem.com
Transesterification : In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group.
These reactions allow for further modification of the C-terminus of the amino acid derivative, expanding its synthetic utility.
Hydrolysis to the Corresponding Acid
The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 2-amino-4-fluorobutanoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.
Under acidic conditions, the ester is typically heated in the presence of a strong mineral acid such as hydrochloric acid (HCl). nih.govsnmjournals.orgresearchgate.net For instance, the hydrolysis of a structurally related fluorinated methyl ester to its butanoic acid derivative has been successfully carried out using 6 N hydrochloric acid. nih.govresearchgate.net This method is effective for cleaving the ester without affecting the other functional groups.
Alternatively, basic hydrolysis, also known as saponification, is a common method. This involves treating the ester with a base like lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH) in a suitable solvent mixture, such as methanol (B129727) and water or tetrahydrofuran (B95107) (THF) and water. uliege.be The reaction initially produces the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the free carboxylic acid. Saponification with LiOH has been reported with high yields for similar substrates.
| Reaction | Reagents and Conditions | Product | Reference |
| Acid Hydrolysis | 6 N Hydrochloric Acid, Heat | 2-amino-4-fluorobutanoic acid | nih.govsnmjournals.orgresearchgate.net |
| Basic Hydrolysis (Saponification) | 1. Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH), MeOH/H₂O or THF/H₂O 2. Acid workup (e.g., HCl) | 2-amino-4-fluorobutanoic acid | uliege.be |
Transesterification Processes
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this involves replacing the methyl group with a different alkyl or aryl group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In base-catalyzed transesterification, a catalytic amount of an alkoxide, such as sodium ethoxide for the synthesis of an ethyl ester, is used. The reaction is typically carried out in the corresponding alcohol as the solvent (e.g., ethanol (B145695) for ethyl ester formation) to drive the equilibrium towards the desired product. masterorganicchemistry.com
Acid-catalyzed transesterification generally involves heating the methyl ester in a large excess of the desired alcohol (e.g., ethanol, propanol) with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The use of the alcohol as the solvent ensures that the reaction proceeds to completion. masterorganicchemistry.com
| Catalyst Type | General Reagents | Typical Conditions | Product | Reference |
| Base-Catalyzed | Sodium or Potassium Alkoxide (e.g., NaOCH₂CH₃) | Reaction in the corresponding alcohol (e.g., Ethanol) | Ethyl 2-amino-4-fluorobutanoate | masterorganicchemistry.com |
| Acid-Catalyzed | Mineral Acid (e.g., H₂SO₄) or p-TsOH | Excess of the desired alcohol, Heat | A new 2-amino-4-fluorobutanoate ester | masterorganicchemistry.com |
Reduction to Alcohol Derivatives
The methyl ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-amino-4-fluorobutan-1-ol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). uliege.beosaka-u.ac.jp
The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere. uliege.beosaka-u.ac.jp The ester, dissolved in the solvent, is added dropwise to a suspension of LiAlH₄, often at reduced temperatures to control the exothermic reaction. uliege.begoogle.com Following the complete reduction of the ester, the reaction is carefully quenched to neutralize the excess reducing agent and the resulting aluminum salts. This process affords 2-amino-4-fluorobutan-1-ol, a valuable intermediate for further synthetic modifications. google.com
| Reducing Agent | Solvent | Typical Conditions | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | Anhydrous, Inert atmosphere (e.g., Nitrogen or Argon), 0 °C to room temperature | 2-amino-4-fluorobutan-1-ol | uliege.beosaka-u.ac.jpgoogle.com |
Cyclization and Heterocycle Formation
The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of various heterocyclic systems. Cyclization reactions can involve the amino and ester groups, or reactions involving the fluorinated side chain.
One common strategy involves the formation of lactams (cyclic amides) through intramolecular cyclization. For example, under appropriate conditions, the amino group can react with the ester functionality, although this typically requires activation of the ester or protection of the amine followed by a coupling reaction and deprotection sequence.
Furthermore, the molecule can be a precursor to more complex heterocyclic structures. For instance, condensation of the amino group with a suitable carbonyl compound can lead to the formation of imines, which can then undergo further cyclization. Reactions involving the fluorinated side chain can also lead to cyclic products. For example, if the fluorine atom is replaced by a suitable leaving group, intramolecular substitution by the amino group could lead to the formation of azetidine (B1206935) derivatives. The synthesis of 2-amino-4-thiazolidinones from related amino compounds has also been documented, suggesting a potential pathway for heterocycle formation. researchgate.net Formal [4+1] cyclization reactions have been used to synthesize 6-azaindoles from related aminopyridines, highlighting another potential route for heterocycle synthesis. rsc.org
Strategies for Further Functionalization
Beyond the fundamental reactions described above, this compound can undergo a wide range of functionalization reactions. A key strategy for achieving selective functionalization is the protection of the primary amino group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
With the amino group protected, the ester can be modified as described previously, or other functionalities can be introduced to the molecule. For example, the protected amino ester could be a substrate for alkylation or acylation reactions. The N-Fmoc derivative is particularly useful in peptide synthesis. mdpi.comresearchgate.net
Further functionalization can also target the carbon backbone. For instance, the α-carbon can potentially be functionalized after protection of the amino group and enolate formation. The fluorine atom itself is generally unreactive towards nucleophilic substitution on an sp³-hybridized carbon unless activated by adjacent functional groups. However, more advanced synthetic strategies might allow for its replacement or for the introduction of additional functional groups onto the butanoate chain. The development of complex, unnatural fluorine-containing amino acids often relies on such multi-step functionalization strategies. nih.gov
Applications of Methyl 2 Amino 4 Fluorobutanoate in Advanced Chemical Research
As a Chiral Building Block in Complex Organic Synthesis
The stereochemistry and the fluorine substituent of Methyl 2-amino-4-fluorobutanoate make it an important chiral building block. evitachem.com Chiral molecules are essential in drug discovery and development, as different enantiomers of a drug can have vastly different biological activities.
Construction of Fluorine-Containing Peptides and Peptidomimetics
The incorporation of fluorinated amino acids like this compound into peptides and peptidomimetics is a strategy used to enhance their properties. unimi.it Fluorine's high electronegativity can alter the electronic characteristics of the peptide backbone, influencing its conformation and stability. unimi.itpsu.edu This can lead to peptides with increased resistance to enzymatic degradation and improved bioavailability. unimi.it The trifluoromethyl group, in particular, has been shown to be a valuable component in modulating the lipophilicity and solubility of peptides. nih.gov
The synthesis of these modified peptides often involves solid-phase peptide synthesis (SPPS), a common method for creating peptide chains. mdpi.com
Synthesis of Bioactive Fluorinated Molecules
This compound serves as a key starting material for the synthesis of a wide array of bioactive fluorinated molecules. evitachem.comnih.gov The introduction of fluorine into a molecule can significantly alter its biological activity, metabolic stability, and pharmacokinetic profile. mdpi.commdpi.com For this reason, fluorinated compounds are prevalent in pharmaceuticals and agrochemicals. mdpi.com
The synthesis of these molecules often involves leveraging the unique reactivity of the fluorinated building block in various organic reactions. These reactions can include alkylations, cyclizations, and other transformations to construct complex molecular architectures.
Precursor for Advanced Fluoroorganic Compounds
Beyond its direct use in bioactive molecules, this compound is a precursor for more complex and advanced fluoroorganic compounds. mdpi.com These compounds are often synthesized through multi-step procedures that may utilize the fluorine atom to direct reactions or to impart specific properties to the final product. mdpi.com The development of new synthetic methodologies is crucial for expanding the range of accessible fluorinated molecules. mdpi.com
In the Development of Research Probes for Biological Systems
The unique properties of this compound also make it a valuable tool in the development of research probes for studying biological systems. nih.gov These probes are essential for visualizing and understanding complex biological processes at the molecular level. ed.ac.uk
Precursors for Radiolabeled Tracers (e.g., F-18 labeling)
One of the most significant applications of this compound is as a precursor for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging. iaea.org PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.
The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used radionuclide in PET due to its favorable decay characteristics. nih.govnih.gov this compound can be labeled with ¹⁸F to create PET tracers that can target specific biological pathways. For example, ¹⁸F-labeled amino acids are used to image tumor metabolism. nih.gov
The synthesis of these radiotracers often involves nucleophilic substitution reactions where a leaving group on the precursor molecule is replaced by the ¹⁸F-fluoride. nih.gov The development of efficient and automated radiosynthesis methods is crucial for the widespread clinical application of these tracers. iaea.org
Table 1: Examples of ¹⁸F-Labeled Tracers and their Applications
| Tracer Name | Precursor Type | Application |
| [¹⁸F]FDG | Glucose analog | Tumor metabolism imaging iaea.org |
| [¹⁸F]FDOPA | DOPA analog | Neurotransmitter imaging nih.gov |
| [¹⁸F]Fluciclovine | Amino acid analog | Prostate cancer imaging iaea.org |
| [¹⁸F]Fluoromethyl-choline | Choline analog | Prostate cancer imaging rsc.org |
Probes for Protein Engineering and Mutagenesis
The incorporation of unnatural amino acids, such as fluorinated analogs, into proteins is a powerful technique in protein engineering and mutagenesis. nih.govnih.gov This allows researchers to probe the structure, function, and stability of proteins with high precision. nih.gov
By replacing a natural amino acid with a fluorinated analog, researchers can study the effects of changes in hydrophobicity, electronics, and steric bulk on protein properties. nih.gov For instance, the introduction of a fluorinated amino acid into the hydrophobic core of a protein can significantly affect its thermal stability. beilstein-journals.org
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly useful technique for studying proteins containing fluorinated amino acids. The ¹⁹F nucleus has a high sensitivity and there is no background signal from other atoms in the protein, making it an excellent probe of the local environment. manchester.ac.uk
Contributions to Mechanistic Studies in Organic Reactions
Extensive research of publicly available scientific literature and chemical databases did not yield specific instances of this compound being utilized as a primary tool or substrate for in-depth mechanistic studies of organic reactions.
While fluorinated compounds, in general, are valuable probes in mechanistic studies due to the unique properties of the fluorine atom, which can be monitored by ¹⁹F NMR spectroscopy, there is no specific documented research focusing on the application of this compound for this purpose. beilstein-journals.orgnumberanalytics.com The literature broadly discusses the synthesis of various fluorinated amino acids and their applications in biochemistry and as chiral building blocks. nih.govnih.gov For example, fluorinated aromatic amino acids are recognized as valuable tools for investigating biosynthetic pathways via ¹⁹F NMR. nih.gov
Studies on related compounds often focus on their synthesis or their application in fields like medical imaging, rather than on their role in elucidating organic reaction mechanisms. For instance, the synthesis and evaluation of structurally similar radiolabeled amino acids for tumor imaging have been reported, with a focus on their transport mechanisms in biological systems. nih.gov
The investigation of reaction mechanisms often involves techniques like kinetic analysis, isotopic labeling, and computational studies to understand the pathways and transition states of a chemical transformation. raineslab.com While this compound could theoretically be used in such studies, for example, by observing the change in the ¹⁹F NMR signal during a reaction, no such applications have been reported in the reviewed literature.
Therefore, this section cannot be populated with detailed research findings or data tables as per the user's request due to the absence of relevant scientific reports.
Biochemical and Enzymatic Research Contexts of Fluoroamino Acids
Enzymatic Reactions Utilizing Fluorinated Substrates
Fluorinated substrates are invaluable in enzymology for their ability to modulate and report on enzymatic reactions. Their altered electronic properties and resistance to certain metabolic processes make them ideal for studying enzyme specificity, mechanism, and inhibition.
A critical application of fluoroamino acids is in the design of enzyme inhibitors, particularly for therapeutic purposes. One major target is γ-aminobutyric acid aminotransferase (GABA-AT or GABA-T), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that degrades the inhibitory neurotransmitter GABA. nih.govnih.gov Low levels of GABA are implicated in epilepsy and other neurological disorders, making GABA-AT inhibitors a key area of research. nih.govresearchgate.net An effective strategy to increase GABA levels in the brain is to use a mechanism-based inactivator that can cross the blood-brain barrier and block GABA degradation. acs.org
Fluorine-containing analogues of GABA have been designed as potent inhibitors of GABA-AT. nih.govnih.gov The inclusion of fluorine can significantly enhance inhibitory potency. For instance, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) was found to be 187 times more potent than vigabatrin, a clinically used GABA-AT inactivator. acs.org Researchers have synthesized and tested various fluorine-containing conformationally restricted analogues, identifying several that act as irreversible inhibitors with efficiency comparable to or greater than vigabatrin. nih.govacs.org However, the inhibitor's structure is crucial; some fluorinated analogues with rigid cyclohexane (B81311) rings show minimal inhibition, likely because their conformation cannot be accommodated in the enzyme's active site. nih.gov
Studies using 4-amino-2-(fluoromethyl)-2-butenoic acid have demonstrated enzyme-catalyzed fluoride (B91410) ion release, indicating that the designed elimination chemistry occurs within the active site. nih.gov This highlights how fluorinated substrates can be used to confirm reaction mechanisms. While some fluorinated compounds are potent competitive reversible inhibitors, they may not all function as time-dependent inactivators, providing further clues about the positioning of nucleophiles within the enzyme's active site. nih.gov
| Compound | Inhibition Type | **kinact/KI (mM⁻¹min⁻¹)*** | Reference |
|---|---|---|---|
| Compound 8 | Irreversible | 0.37 | nih.gov |
| Compound 9 | Irreversible | 0.18 | nih.gov |
| Compound 6 | Irreversible | 0.16 | nih.gov |
| Vigabatrin | Irreversible | 0.28 | nih.gov |
| Compound 4 | Irreversible | 52 | nih.gov |
| Compounds 5, 7, 10 | Weak Reversible | Not Applicable | nih.gov |
Data represents the efficiency of irreversible inactivation for pig brain GABA-AT. A higher value indicates greater efficiency.
While the carbon-fluorine bond is the strongest single bond in organic chemistry, a growing body of research shows that enzymes are capable of both its formation and cleavage. d-nb.info The study of these processes is critical, given the widespread use of organofluorine compounds in pharmaceuticals and agrochemicals and their resulting environmental presence. biorxiv.orgnih.govnih.gov
The first enzyme found to catalyze C-F bond formation was fluorinase, isolated from the bacterium Streptomyces cattleya. d-nb.info More recently, research has uncovered the ability of enzymes from human gut microbes to cleave the highly stable C-F bond. biorxiv.orgpnas.org This discovery has significant implications, as it suggests the gut microbiota could alter the activity and toxicity of fluorinated drugs and xenobiotics. nih.govnih.gov
Researchers have identified and characterized several hydrolytic dehalogenases (HADs) from human gut bacteria that can defluorinate compounds like fluoroacetate (B1212596) and α-fluoro-β-alanine, which are known toxic byproducts of the cancer drug 5-fluorouracil. pnas.org Mechanistic studies, including molecular dynamics simulations and chimeric protein design, have pinpointed a disordered C-terminal protein segment as being crucial for defluorination activity. biorxiv.orgnih.gov This understanding is paving the way for engineering new biocatalysts for bioremediation and detoxification of fluorinated pollutants. nih.govnih.gov
Exploration of Metabolic Pathways Involving Fluorinated Analogs
Fluorinated amino acids are powerful tools for exploring metabolic pathways. ontosight.ai Because the fluorine atom can alter reactivity and stability, these analogs can be used to trace the flow of metabolites, identify transport mechanisms, and understand enzymatic processing. ontosight.aidtu.dk
For example, fluorinated analogs of essential metabolites like folic acid have been synthesized to probe the activity of folate-dependent enzymes, which are crucial for nucleotide synthesis and cellular replication. acs.org Similarly, radiolabeled compounds such as 2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid ([¹⁸F]FAMB) are used in Positron Emission Tomography (PET) imaging to visualize metabolic activity in living organisms. ontosight.ainih.gov Studies with [¹⁸F]FAMB in gliosarcoma cells showed that it is transported primarily via the L-type amino acid transport system, demonstrating how these analogs can elucidate specific transport mechanisms in diseases like cancer. nih.gov
The metabolic fate of fluorinated compounds is also a key area of investigation. Some non-toxic fluoro-compounds can undergo "lethal synthesis," where cellular metabolism converts them into a toxic product. ag.state.mn.us A classic example is the conversion of compounds with an even number of carbons in a chain into the highly toxic fluoroacetate. ag.state.mn.us Understanding these pathways is essential for designing safe and effective fluorinated drugs and probes.
Mechanistic Investigations of Fluorine's Influence on Biomolecular Interactions
The substitution of hydrogen with fluorine in an amino acid can profoundly influence its interactions with proteins and other biomolecules. acs.orgmdpi.com Due to its extreme electronegativity, small size, and ability to form strong bonds, fluorine offers unique advantages for mechanistic studies. dtu.dknih.gov
Fluorine's electron-withdrawing nature can alter the acidity of nearby functional groups and modulate the conformational preferences of a molecule. acs.orgmdpi.com This property is exploited in the design of transition-state analogue inhibitors, where fluorinated ketones, for example, can mimic the hydrated, tetrahedral intermediate of peptide bond cleavage by proteases. acs.org The stability of these mimics allows for detailed structural studies of the enzyme-inhibitor complex.
Furthermore, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation by enzymes like cytochrome P450s. dtu.dk Fluorinated amino acids can also alter non-covalent interactions; their increased hydrophobicity can enhance binding affinity to protein targets, while they can also destabilize certain electrostatic interactions, such as π-cation interactions. researchgate.net These subtle but significant modifications provide a powerful way to probe the forces driving biomolecular recognition.
Theoretical and Computational Studies on Methyl 2 Amino 4 Fluorobutanoate
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic distribution within a molecule, allowing for the prediction of its structure, stability, and reactivity. These calculations solve the Schrödinger equation, or a simplified form of it, for a given molecular system.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. jocpr.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.org For molecules like Methyl 2-amino-4-fluorobutanoate, DFT methods, such as B3LYP, are used to perform a variety of analyses. als-journal.comorientjchem.org
Key applications of DFT include:
Geometric Optimization: Finding the lowest energy, most stable three-dimensional structure of the molecule by calculating forces on the atoms and adjusting their positions.
Spectroscopic Prediction: Calculating theoretical vibrational (FT-IR) and nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) spectra. als-journal.commjcce.org.mk These theoretical spectra can be compared with experimental data to confirm the molecular structure. orientjchem.org
Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): Creating a 3D map of the electrostatic potential on the molecule's surface. orientjchem.org This map reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions. als-journal.comorientjchem.org
Table 1: Properties of this compound Investigated by DFT
| Property Investigated | DFT Method | Information Gained |
| Optimized Geometry | B3LYP/6-311G | Predicts bond lengths and angles of the most stable structure. orientjchem.org |
| Vibrational Frequencies | B3LYP | Calculates theoretical IR spectra to aid in functional group identification. mjcce.org.mk |
| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Predicts ¹H and ¹³C NMR spectra for structural elucidation. als-journal.com |
| Electronic Structure | TD-DFT | Determines HOMO-LUMO energies and the energy gap, indicating reactivity. nih.gov |
| Charge Distribution | Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites, predicting interaction points. orientjchem.org |
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and higher-level approaches like Complete Basis Set (CBS-Q), are fundamental for studying electronic structure and reactivity. researchgate.net
For fluorinated compounds similar to this compound, ab initio calculations have been instrumental in:
Identifying all stable rotamers (conformational isomers) on the potential energy surface. researchgate.net
Calculating the precise energy differences between these conformers in the gas phase. researchgate.net For example, in a study on N-methyl-2-fluoroacetamide, ab initio calculations at the CBS-Q level identified two stable rotamers, cis and trans, with a calculated energy difference of 19.7 kJ mol⁻¹. researchgate.net
Providing benchmark data to validate the accuracy of less computationally expensive methods like DFT.
While computationally intensive, ab initio methods provide a rigorous theoretical foundation for understanding the intrinsic electronic properties and reactivity of molecules. arxiv.orgarxiv.org
Conformational Analysis and Energetic Landscape Exploration
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. auremn.org.br The presence of the highly electronegative fluorine atom in this compound has a profound impact on its conformational preferences.
The fluorine atom significantly influences the molecule's preferred shape through stereoelectronic effects, primarily dipole-dipole interactions and hyperconjugation. st-andrews.ac.ukd-nb.info A key phenomenon is the "gauche effect," where a conformation with the fluorine atom and a neighboring electronegative atom or group (like the amino group) at a 60° dihedral angle (gauche) is often more stable than the 180° (anti) conformation. d-nb.info
This preference is rationalized by:
Hyperconjugation: Electron density from an adjacent C-H bonding orbital (σC-H) can be donated into the low-energy C-F anti-bonding orbital (σ*C-F). d-nb.infobeilstein-journals.org This interaction is stabilizing and is maximized in the gauche conformation.
Electrostatic Interactions: In protonated amino acids (N⁺–C–C–F), the electrostatic attraction between the positively charged amino group and the partially negative fluorine atom (N⁺ and Fδ⁻) favors a gauche arrangement. mdpi.com
The interplay of these forces dictates the molecule's energetic landscape, determining the relative populations of different conformers. st-andrews.ac.uk
Table 2: Comparison of Gauche and Anti Conformers in Fluorinated Amino Esters
| Conformation | Dihedral Angle (F-C-C-N) | Key Stabilizing/Destabilizing Forces | Expected Stability |
| Gauche | ~60° | Stabilized by σC-H → σ*C-F hyperconjugation and electrostatic attraction (N⁺···Fδ⁻). d-nb.infomdpi.com | Often the lower energy, more populated conformer. d-nb.info |
| Anti | 180° | Minimizes steric hindrance but lacks optimal hyperconjugative stabilization. | Often the higher energy, less populated conformer. |
The equilibrium between different conformers is highly sensitive to the surrounding solvent environment. upertis.ac.id Theoretical calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate how the solvent's polarity influences conformational stability. researchgate.net
The general trend observed is that:
In non-polar solvents (e.g., cyclohexane (B81311), CCl₄), intramolecular effects like hyperconjugation and steric repulsion are the primary determinants of conformational preference. researchgate.net The conformer with the lower intrinsic energy in the gas phase is typically favored.
In polar solvents (e.g., DMSO, water), the interaction between the molecule's dipole moment and the solvent becomes significant. jocpr.comresearchgate.net A conformer with a larger molecular dipole moment will be preferentially stabilized by a polar solvent, potentially shifting the equilibrium to favor a conformer that is less stable in the gas phase. researchgate.net For example, studies on similar fluoro-organic molecules show that a more polar cis form can become the major rotamer in polar solvents, even if the trans form is more stable in the vapor phase. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and, specifically, molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide a "computational microscope" to observe conformational changes, flexibility, and interactions at an atomic level. researchgate.netnih.gov
The process of an MD simulation typically involves:
System Setup: The molecule of interest, this compound, is placed in a simulation box, which is then filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. Ions are added to neutralize the system's charge. nih.gov
Force Field Application: A force field (e.g., OPLS-AA) is chosen. The force field is a set of parameters that defines the potential energy of the system, describing the energy associated with bond stretching, angle bending, and non-bonded interactions. nih.gov
Simulation: Newton's equations of motion are solved for every atom in the system, allowing their positions and velocities to be updated over small time steps (on the order of femtoseconds). researchgate.net
Analysis: The resulting trajectory is analyzed to understand the molecule's dynamic behavior, including conformational fluctuations, stability of certain structures, and interactions with surrounding molecules. nih.gov
For this compound, MD simulations can reveal its flexibility, how it interacts with biological targets like enzymes, and how its conformational landscape is sampled over time. researchgate.netnih.gov
Prediction of Reactivity and Selectivity
Computational quantum mechanics serves as a powerful tool for predicting the reactivity and selectivity of this compound. By modeling the molecule and its potential reaction pathways, chemists can gain a predictive understanding of its behavior, saving significant time and resources in experimental work.
Molecular Electrostatic Potential (MEP) Analysis: The molecular electrostatic potential (MEP) map is a key theoretical tool that illustrates the charge distribution on the molecule's surface. For this compound, the MEP map would highlight the electron-rich regions, such as the oxygen atoms of the ester group and the nitrogen of the amino group, as sites susceptible to electrophilic attack. Conversely, electron-deficient regions, likely around the hydrogen atoms of the amino group and the alpha-carbon, would indicate sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory: Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in predicting reactivity. The energy and localization of these orbitals determine the molecule's ability to donate or accept electrons.
HOMO: For this compound, the HOMO is expected to be localized primarily on the non-bonding electrons of the nitrogen and oxygen atoms. This indicates that these sites are the most probable for donating electrons in a reaction with an electrophile.
LUMO: The LUMO is likely centered on the carbonyl carbon of the ester group, making it the most electrophilic site and susceptible to nucleophilic attack.
Computational Modeling of Reaction Mechanisms: Theoretical calculations can be employed to model entire reaction mechanisms, such as N-acylation or ester hydrolysis. By calculating the activation energies for different potential pathways, researchers can predict the most likely products and the stereoselectivity of a reaction. For instance, in reactions involving the chiral center at the alpha-carbon, computational models can predict which diastereomer is more likely to form. This is analogous to studies on isoserine derivatives where quantum mechanics calculations were used to rationalize the experimental outcomes of diastereoselective reactions nih.govacs.org.
A hypothetical example of predicted activation energies for a reaction on a similar fluorinated amino acid derivative is presented in the table below.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Nucleophilic attack on carbonyl carbon | 15.2 | Favorable |
| Electrophilic addition to amino group | 18.5 | Less favorable |
| SN2 displacement of fluorine | 25.1 | Unfavorable under standard conditions |
This table is illustrative and based on typical values for similar compounds.
Rational Design of Derivatives
The insights gained from theoretical studies directly inform the rational design of new derivatives of this compound with tailored properties. By modifying the parent structure and computationally screening the resulting virtual compounds, scientists can prioritize the synthesis of molecules with the highest potential for desired activities.
Structure-Activity Relationship (SAR) Studies: Computational methods are instrumental in building Structure-Activity Relationship (SAR) models. By systematically altering functional groups on the this compound scaffold and calculating their effect on properties like receptor binding affinity or metabolic stability, researchers can identify key structural features. For example, modifying the ester group to an amide or introducing substituents on the amino group could be explored virtually to predict their impact on biological activity. The design of 2-amino-4,6-diarylpyrimidine derivatives as selective A1 antagonists, guided by receptor-driven docking models and free energy perturbation simulations, serves as a powerful example of this approach nih.gov.
Pharmacokinetic Profile Prediction: In the context of drug discovery, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual derivatives. For instance, the introduction of a methyl group at the 2-position, as seen in the related compound 2-amino-4-[18F]fluoro-2-methylbutanoic acid, can influence its transport and uptake by cells nih.gov. By calculating parameters such as lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds, scientists can design derivatives with improved pharmacokinetic profiles.
Example of a Virtual Screening Workflow:
Define a target property: e.g., enhanced binding to a specific enzyme.
Create a virtual library: Generate a set of derivatives of this compound with diverse chemical modifications.
Computational screening:
Docking studies: Predict the binding mode and affinity of each derivative to the target protein.
ADME prediction: Calculate key pharmacokinetic parameters.
Prioritization: Rank the derivatives based on their predicted activity and drug-like properties.
Synthesis and experimental validation: Synthesize the most promising candidates for in vitro and in vivo testing.
This rational design approach significantly accelerates the discovery process for new molecules with potential therapeutic applications nih.gov.
Spectroscopic Data Interpretation and Theoretical Validation
Theoretical calculations are indispensable for the accurate interpretation and validation of experimental spectroscopic data for this compound. By simulating spectra and comparing them to experimental results, a more detailed and confident structural elucidation can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using Density Functional Theory (DFT), can predict the chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, and ¹⁹F NMR spectra.
Chemical Shifts: Discrepancies between experimental and calculated chemical shifts can often be resolved by considering different conformational isomers of the molecule. The calculated shifts for various stable conformers can be averaged, weighted by their predicted Boltzmann population, to provide a more accurate match with the experimental spectrum researchgate.net.
Coupling Constants: The vicinal coupling constants (³J) are particularly sensitive to the dihedral angle between coupled nuclei. Theoretical calculations can predict these angles for different conformers, which in turn allows for the prediction of ³J values. This is crucial for determining the preferred conformation of the molecule in solution.
| Nucleus | Experimental Chemical Shift (ppm) (Predicted) | Theoretically Calculated Chemical Shift (ppm) (Illustrative) |
| ¹H (α-H) | ~3.8 - 4.2 | 4.05 |
| ¹³C (C=O) | ~170 - 175 | 172.8 |
| ¹⁹F | ~ -220 to -230 | -225.4 |
This table is illustrative. Experimental values for this compound are available from suppliers like BLDpharm bldpharm.com. Theoretical values are based on typical DFT calculations for similar structures.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. This allows for the assignment of each band in the experimental IR spectrum to a specific molecular vibration, such as the C=O stretch of the ester, the N-H bends of the amino group, and the C-F stretch. Comparing the experimental and scaled theoretical frequencies provides a powerful method for confirming the molecular structure and identifying different conformers researchgate.net.
Chiral Resolution and Stereochemical Confirmation: In a case study, chiral resolution of this compound via High-Performance Liquid Chromatography (HPLC) confirmed its stereochemical purity with an enantiomeric excess (ee) of 98%, which is critical for its use in bioactive studies . Theoretical calculations of chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), can be used to predict the absolute configuration of the chiral center.
By integrating theoretical calculations with experimental spectroscopic data, a comprehensive and validated understanding of the three-dimensional structure and electronic properties of this compound can be achieved.
Future Directions and Emerging Research Avenues
Advancements in Asymmetric Fluorination Technologies
The development of efficient and stereoselective methods for introducing fluorine into organic molecules is paramount for accessing chiral fluorinated building blocks like methyl 2-amino-4-fluorobutanoate. Recent progress in asymmetric fluorination is paving the way for more practical and scalable syntheses.
One of the most promising areas is the use of chiral catalysts to control the stereochemistry of the fluorination reaction. bohrium.comchemrxiv.orgacs.orgbeilstein-journals.org Organocatalysis, in particular, has emerged as a powerful strategy, utilizing small organic molecules to catalyze enantioselective transformations. benthamdirect.com For instance, chiral phosphoric acids, (thio)ureas, and squaramides have been successfully employed as hydrogen-bonding-based organocatalysts in asymmetric fluorination reactions. researchgate.net These catalysts can activate substrates and fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), through non-covalent interactions, leading to high levels of enantioselectivity. benthamdirect.comresearchgate.net
Furthermore, transition-metal catalysis offers a complementary approach. bohrium.comrsc.org Chiral nickel(II) complexes have proven to be effective in the asymmetric synthesis of a variety of fluorinated amino acids, offering a route to enantiopure products on a gram scale. chemrxiv.orgacs.orgbeilstein-journals.org These methods often involve the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with a suitable fluorinated electrophile. chemrxiv.orgacs.orgbeilstein-journals.org Additionally, titanium and ruthenium-catalyzed hydroxylations have inspired the development of catalytic asymmetric fluorinations of β-ketoesters. pnas.org
The development of novel fluorinating reagents is also a key aspect of advancing these technologies. bohrium.com While electrophilic fluorine sources like Selectfluor and NFSI are widely used, there is growing interest in the development of nucleophilic fluorination methods due to the lower cost and relative stability of fluoride (B91410) sources like cesium fluoride (CsF) and boron trifluoride etherate (BF₃·Et₂O). mdpi.commdpi.comnih.gov
| Catalyst Type | Fluorinating Reagent | Key Features |
| Chiral Phosphoric Acids | NFSI | Hydrogen-bonding activation, high enantioselectivity. benthamdirect.comresearchgate.net |
| Chiral (Thio)ureas/Squaramides | Selectfluor, NFSI | Organocatalytic, promotes stereoselective fluorination. researchgate.netacs.org |
| Chiral Nickel(II) Complexes | Alkyl halides | Gram-scale synthesis, high enantiomeric purity. chemrxiv.orgacs.orgbeilstein-journals.org |
| Chiral Iodine Catalysts | BF₃·Et₂O | Nucleophilic fluorination, good to excellent diastereo- and enantioselectivities. nih.gov |
Integration into Supramolecular Chemistry and Materials Science
The unique properties imparted by fluorine, such as high electronegativity, small size, and the ability to form strong C-F bonds, make fluorinated molecules like this compound attractive building blocks for supramolecular chemistry and materials science. researchgate.netuq.edu.auacs.org The introduction of fluorine can significantly influence intermolecular interactions, leading to the formation of novel self-assembled structures with tailored properties. researchgate.netuni-ulm.de
Fluorinated amino acids have been shown to direct and modify the self-assembly of peptides, resulting in the formation of fluorinated supramolecular structures such as nanofibers and hydrogels. chemrxiv.org These materials can exhibit enhanced thermal and metabolic stability. chemrxiv.org For example, the high polarity of some fluorinated molecules can drive the self-assembly of supramolecular polymers. uni-ulm.de
In materials science, the incorporation of fluorinated amino acids is being explored for the development of novel biomaterials with unique properties. numberanalytics.commdpi.comnih.gov These include self-assembling peptides for applications in tissue engineering and drug delivery. numberanalytics.com The introduction of fluorine can also be used to create porous organic cages with potential applications in gas storage and separation. hhu.de The study of coordination effects on fluorine interactions is also providing insights into how to design and control the supramolecular architecture of fluorinated compounds. acs.org
Development of Novel Catalytic Systems for Synthesis
The efficient synthesis of this compound and related fluorinated amino acids relies on the development of innovative catalytic systems. mdpi.com Beyond the asymmetric fluorination techniques discussed earlier, research is focused on creating more sustainable and atom-economical synthetic routes.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govwhiterose.ac.ukuniovi.es Enzymes such as transaminases and reductive aminases are being explored for the asymmetric synthesis of chiral fluoroamines. nih.gov Reductive aminases, in particular, have shown promise in the reductive amination of α-fluoroacetophenones to produce β-fluoro primary or secondary amines with high conversion and enantioselectivity. whiterose.ac.ukuniovi.es Furthermore, engineered cytochrome P450 enzymes have been developed for the enantioselective synthesis of α-trifluoromethylated organoborons, showcasing the potential of biocatalysis for creating complex fluorinated molecules. nih.gov One-pot biocatalytic cascades combining multiple enzymes are also being developed to synthesize chiral amines with multiple stereocenters from simple starting materials. acs.org
Organocatalysis continues to be a major focus for developing new synthetic methods. mdpi.comresearchgate.net Ionic liquids, for example, have been shown to act as organocatalysts for nucleophilic fluorination reactions, enhancing reaction rates. mdpi.comresearchgate.net Crown ethers have also been demonstrated to be effective promoters for SN2 fluorination using CsF. mdpi.com The development of multicomponent reactions, such as the Petasis reaction, provides a convergent and efficient way to synthesize a variety of substituted amines, including those with fluorine-containing side chains. mdpi.com
| Catalytic System | Key Reaction | Advantages |
| Reductive Aminases | Reductive amination of α-fluoroacetophenones | High conversion and enantioselectivity, access to primary and secondary amines. whiterose.ac.ukuniovi.es |
| Cytochrome P450 | Carbene B-H bond insertion | Highly enantioselective, broad substrate scope. nih.gov |
| Ionic Liquids | Nucleophilic fluorination | Rate enhancement, can be tailored for specific reactions. mdpi.comresearchgate.net |
| Chiral Aldehyde Catalysis | Asymmetric amino acid synthesis | Can act as both organocatalyst and ligand. frontiersin.org |
Expanded Applications in Advanced Chemical Biology Probes
The unique properties of fluorine make it an excellent probe for studying biological systems. rsc.org The incorporation of fluorinated amino acids like this compound into peptides and proteins can provide valuable insights into their structure, function, and interactions. bohrium.comrsc.orgnih.gov
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying fluorinated biomolecules. nih.gov The fluorine nucleus has a high gyromagnetic ratio and a large chemical shift range, making it a sensitive reporter of its local environment. researchgate.net Fluorinated amino acids can be incorporated into proteins and used as probes to monitor protein folding, dynamics, and ligand binding. acs.org For instance, fluorinated aromatic amino acids have been used as sensitive ¹⁹F NMR probes to detect bromodomain-ligand interactions. acs.org
Fluorinated amino acids are also being utilized to develop novel chemical biology tools . rsc.org For example, they can be used to create photoswitchable ¹⁹F-NMR probes for studying dynamic biological processes. researchgate.net Furthermore, the introduction of fluorine can enhance the metabolic stability of peptides, making them more suitable for in vivo applications. nih.gov The development of methods for the site-selective modification of proteins with fluorine is expanding the toolbox for chemical biologists to study and manipulate biological systems. bohrium.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
